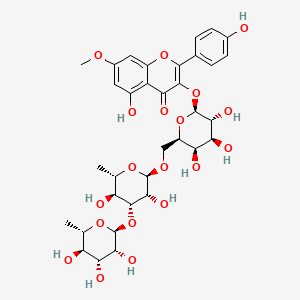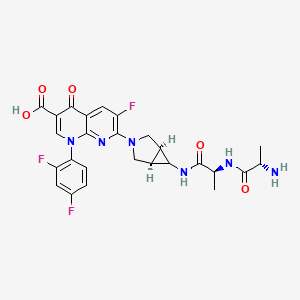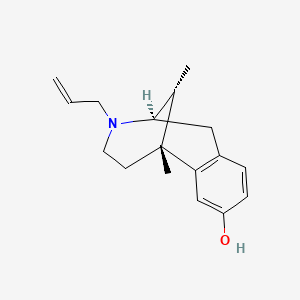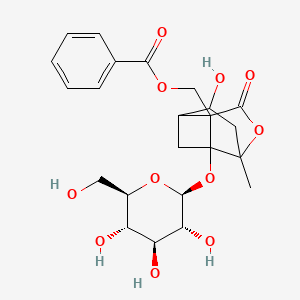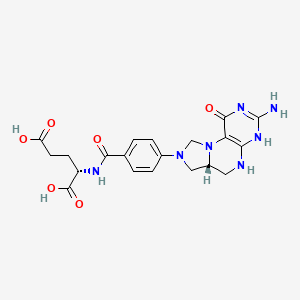
アルフォリチキソリン
概要
説明
- これは、ロイコボリンやレボロイコボリンなどの広く使用されている葉酸系薬物の主要な活性代謝物として機能します .
Modufolin®: (化学名: [6R]-5,10-メチレンテトラヒドロ葉酸)は、癌治療に使用される抗代謝物の効力を高め、副作用を軽減するために開発された新規葉酸系化合物です。
科学的研究の応用
Chemistry: Modufolin® is investigated for its role in optimizing rescue treatments after high-dose methotrexate (HDMTX) therapy.
Biology: Its impact on cellular folate metabolism and DNA synthesis is studied.
Industry: Potential applications in pharmaceuticals and personalized medicine.
作用機序
- Modufolin®は、一炭素代謝における重要な補因子として機能することにより、その効果を発揮します。
- DNA合成、修復、メチル化プロセスに関与します。
- 分子標的は、葉酸代謝に関与する酵素です。
生化学分析
Biochemical Properties
Arfolitixorin is involved in several biochemical reactions, primarily as a cofactor for the enzyme thymidylate synthase. This enzyme is essential for the synthesis of deoxythymidine monophosphate (dTMP), a building block of DNA. Arfolitixorin stabilizes the ternary complex formed between thymidylate synthase, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), and itself, thereby inhibiting DNA synthesis and leading to cell death . Additionally, arfolitixorin interacts with other enzymes and proteins involved in folate metabolism, enhancing the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil .
Cellular Effects
Arfolitixorin exerts significant effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by inhibiting DNA synthesis, leading to increased cell death . This compound also influences cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis. By stabilizing the thymidylate synthase complex, arfolitixorin disrupts the normal cellular metabolism, leading to reduced tumor growth and improved treatment outcomes .
Molecular Mechanism
The molecular mechanism of arfolitixorin involves its role as a cofactor for thymidylate synthase. Upon administration, arfolitixorin binds to thymidylate synthase and stabilizes the enzyme-substrate complex, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition leads to a depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, thereby inhibiting DNA synthesis and inducing tumor cell death . Additionally, arfolitixorin enhances the binding of FdUMP to thymidylate synthase, further potentiating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arfolitixorin have been observed to change over time. Studies have shown that arfolitixorin remains stable and retains its efficacy over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure to arfolitixorin can lead to sustained inhibition of DNA synthesis and continued tumor cell death . The stability and degradation of arfolitixorin are critical factors in its effectiveness as a chemotherapeutic agent.
Dosage Effects in Animal Models
The effects of arfolitixorin vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher doses of arfolitixorin leading to increased cytotoxic effects and improved treatment outcomes . At high doses, arfolitixorin can also exhibit toxic or adverse effects, including gastrointestinal toxicity and myelosuppression . These findings highlight the importance of optimizing the dosage regimen to balance efficacy and safety.
Metabolic Pathways
Arfolitixorin is involved in several metabolic pathways, primarily those related to folate metabolism. It acts as a cofactor for enzymes like thymidylate synthase and methylenetetrahydrofolate reductase, which are crucial for DNA synthesis and repair . By enhancing the activity of these enzymes, arfolitixorin increases the metabolic flux through folate-dependent pathways, leading to improved treatment outcomes . Additionally, arfolitixorin influences the levels of various metabolites, including dTMP and TTP, which are essential for DNA synthesis .
Transport and Distribution
Within cells and tissues, arfolitixorin is transported and distributed through specific transporters and binding proteins. It is taken up by cells via folate receptors and reduced folate carriers, which facilitate its entry into the cytoplasm . Once inside the cell, arfolitixorin is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of arfolitixorin within cells are critical factors in its efficacy as a chemotherapeutic agent.
Subcellular Localization
Arfolitixorin is primarily localized in the cytoplasm and nucleus of cells, where it interacts with enzymes involved in DNA synthesis and repair . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of arfolitixorin are closely linked to its localization within the cell, as it needs to be in proximity to thymidylate synthase and other folate-dependent enzymes to exert its effects .
準備方法
- Modufolin®の合成経路には、5,10-メチレンテトラヒドロ葉酸をその[6R]-異性体に転換することが含まれます。
- 工業生産方法には、通常、化学合成または酵素プロセスが含まれます。
化学反応解析
- Modufolin®は、酸化、還元、置換などのさまざまな反応を受けます。
- これらの反応で使用される一般的な試薬と条件は、特定の変換によって異なります。
- 形成される主な生成物には、[6R]-5,10-メチレンテトラヒドロ葉酸の誘導体が含まれます。
科学研究への応用
化学: Modufolin®は、高用量メトトレキサート(HDMTX)療法後のレスキュー治療の最適化における役割について調査されています。
生物学: 細胞の葉酸代謝とDNA合成への影響が研究されています。
医学: 臨床試験では、骨肉腫と転移性大腸癌(mCRC)の治療における安全性と有効性が検討されています.
業界: 医薬品と個別化医療における潜在的な応用。
化学反応の分析
- Modufolin® undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed include derivatives of [6R]-5,10-methylenetetrahydrofolate.
類似化合物との比較
- Modufolin®は、そのユニークな構造と改善された安全性プロファイルによって際立っています。
- 類似の化合物には、ロイコボリン、レボロイコボリン、および他の葉酸誘導体が含まれます。
特性
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185584 | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31690-11-6 | |
| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arfolitixorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modufolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARFOLITIXORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)


